Product packaging for Argininosuccinate(Cat. No.:CAS No. 92008-07-6)

Argininosuccinate

Cat. No.: B10760630
CAS No.: 92008-07-6
M. Wt: 290.27 g/mol
InChI Key: KDZOASGQNOPSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Argininosuccinate is a crucial intermediate in the urea cycle, the primary metabolic pathway for the detoxification and excretion of ammonia in mammals. Its primary research value lies in the study of urea cycle disorders (UCDs), such as Argininosuccinic Aciduria, enabling investigations into disease pathology and the development of novel therapeutic strategies. Furthermore, as the direct biosynthetic precursor to L-arginine, this compound plays a pivotal role in the nitric oxide (NO) signaling pathway. Researchers utilize this compound to probe the complex regulation of nitric oxide synthase (NOS) activity, which is fundamental to cardiovascular physiology, immune response, and neuronal communication. The mechanism of action involves its cleavage by the enzyme this compound lyase (ASL), which produces L-arginine and fumarate. This reaction not only completes the urea cycle but also replenishes the cellular L-arginine pool, thereby linking ammonia disposal to the production of a critical signaling molecule. Our high-purity this compound is specifically designed to support these advanced biochemical and cell-based studies, providing a reliable and well-characterized tool for the scientific community. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N4O6 B10760630 Argininosuccinate CAS No. 92008-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92008-07-6

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid

InChI

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)

InChI Key

KDZOASGQNOPSCU-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Contribution to De Novo Arginine Synthesis in Extrahepatic Tissues

While the complete urea (B33335) cycle is primarily localized to the liver, the enzymes ASS and ASL are present in various other tissues, enabling them to synthesize arginine de novo from citrulline. e-century.usnih.gov This extrahepatic arginine synthesis is crucial for tissues that have a high demand for arginine for processes other than ureagenesis. e-century.us The kidney is a major site of this synthesis, converting citrulline produced by the intestine into arginine for systemic use. nih.gov In fact, this intestinal-renal axis is responsible for a significant portion of the body's total arginine production. nih.govbasicmedicalkey.com

Enzymology of Argininosuccinate Metabolizing Enzymes

Argininosuccinate (B1211890) Synthetase (ASS)

This compound Synthetase (EC 6.3.4.5) is a critical enzyme that catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound. researchgate.netuniprot.org This reaction is often the rate-limiting step in arginine biosynthesis. wikipedia.org

Molecular Structure and Quaternary Organization (Homotetramer)

This compound Synthetase is a homotetramer, meaning it is composed of four identical protein subunits. wikipedia.org Each subunit in the human enzyme consists of 412 amino acid residues. wikipedia.org The interfaces between these subunits are stabilized by a network of salt bridges and hydrogen bonds. The C-terminus of each subunit plays a significant role in the formation of the tetrameric structure by interacting with the C-termini and nucleotide-binding domains of the other subunits. wikipedia.org This quaternary organization is essential for its enzymatic activity and stability. nih.gov

Catalytic Mechanism and Substrate Binding Dynamics

The catalytic activity of ASS involves the synthesis of this compound from citrulline and aspartate, a process that requires the energy from ATP hydrolysis. nih.gov The reaction proceeds through a citrullyl-AMP intermediate. researchgate.net The active site of the enzyme accommodates the binding of all three substrates: citrulline, aspartate, and ATP. wikipedia.org Structural studies of the enzyme from Thermus thermophilus have shown that the reaction sites for ATP and the other substrates are adjacent, allowing the reaction to occur without major conformational changes at the domain level. researchgate.net The flexibility and mobility of the triphosphate group of ATP and the side chain of citrulline are considered important for the catalytic action. researchgate.net The protonated amino group of the bound aspartate interacts with both the α-phosphate of ATP and the ureido group of citrulline, which facilitates the adenylation of citrulline. researchgate.net

Subcellular Localization and Tissue-Specific Expression Profiles

ASS is recognized as a ubiquitous enzyme in mammalian tissues. researchgate.netnih.gov It is primarily located in the cytosol, but is also found associated with the outer mitochondrial membrane. uniprot.orgwikipedia.org The expression of ASS varies significantly across different tissues. It is highly expressed in the periportal liver cells, where it functions as a key component of the urea (B33335) cycle, and also in the cortical cells of the kidney. researchgate.netwikipedia.org In contrast, NO-producing cells express ASS at lower levels. nih.gov In fetuses and infants, ASS activity in intestinal cells is important for arginine production, but this expression ceases after the first few years of life. wikipedia.org

The enzyme's role differs depending on its location. In the liver, it is integral to the urea cycle for ammonia (B1221849) detoxification. nih.gov In many other tissues, it participates in the citrulline-NO cycle, recycling citrulline to synthesize arginine for nitric oxide production. wikipedia.org

Allosteric Regulation and Kinetic Characteristics

The activity of this compound Synthetase is subject to several layers of regulation. Allosterically, the enzyme is activated by its substrate, citrulline, and inhibited by its product, this compound. ontosight.ai

Transcriptional regulation plays a major role. The expression of the ASS gene is influenced by various hormones and nutrients. Glucocorticoids, glucagon (B607659), and cAMP are known to increase its expression, while insulin (B600854) can decrease it. wikipedia.orgnih.gov Dietary protein intake, particularly the amino acid glutamine, stimulates ASS gene expression. nih.gov Furthermore, arginine has been shown to down-regulate ASS expression, whereas citrulline up-regulates it. wikipedia.org In some contexts, the enzyme's activity can be directly enhanced through interaction with other molecules; for instance, a specific anti-hypertensive peptide from snake venom has been shown to bind to and activate ASS. nih.gov

This compound Lyase (ASL)

This compound Lyase (EC 4.3.2.1), also known as argininosuccinase, is the enzyme responsible for the reversible cleavage of this compound into arginine and fumarate (B1241708). wikipedia.org This is the fourth step in the urea cycle. wikipedia.org

Molecular Structure and Quaternary Organization (Homotetramer)

This compound Lyase is a homotetrameric enzyme, composed of four identical subunits. wikipedia.orgnih.gov Each monomer has a molecular weight ranging from 49 to 52 kDa. wikipedia.org The enzyme belongs to a superfamily of hydrolases that also includes adenylosuccinate lyase and fumarase, which share a similar homotetrameric structure. nih.govrsc.org A key feature of ASL's quaternary structure is that the active sites are formed by the contribution of amino acid residues from three of the four distinct subunits. rsc.orgresearchgate.net This intricate arrangement means that the integrity of the tetrameric structure is essential for catalytic function. researchgate.net Each monomer is organized into three structural domains that are predominantly alpha-helical. wikipedia.org

Detailed Catalytic Mechanism: E1cb Elimination Pathway and Key Residues

The breakdown of this compound into arginine and fumarate by this compound lyase (ASL) proceeds through an E1cb (Elimination Unimolecular conjugate Base) elimination reaction. wikipedia.orglibretexts.org This stepwise mechanism involves the initial deprotonation of the Cβ carbon, which is adjacent to the arginine leaving group, to form a negatively charged carbanion intermediate. wikipedia.org

Mutagenic studies on ASL homologues have identified specific amino acid residues crucial for this catalytic process. Histidine 162 or Threonine 161 is believed to be responsible for the proton abstraction from the Cβ, either directly or via a water molecule. wikipedia.org The resulting carbanion intermediate is stabilized by Lysine 289. wikipedia.org Other studies have implicated a histidine and a carboxylic acid as being directly involved in catalysis. nih.govresearchgate.net

Kinetic analyses of duck δ2-crystallin, which exhibits ASL activity, support the E1cb mechanism and suggest that the rate-limiting step is likely the cleavage of the C-N bond. nih.gov The pH dependence of the reaction indicates the involvement of two ionizable groups in the enzyme-substrate complex. nih.gov

Interactive Table: Key Residues in this compound Lyase Catalysis

Residue/Region Proposed Function Source
Histidine 162 / Threonine 161 Proton abstraction from Cβ (catalytic base) wikipedia.org
Lysine 289 Stabilization of the carbanion intermediate wikipedia.org
Histidine and Carboxylic Acid Implicated in catalysis nih.govresearchgate.net
Residues 23-32 Substrate binding nih.gov
Serine 281 (in duck δ2 crystallin) Proposed acid catalyst scispace.com
Serine 333 (in A. thaliana) Important for enzymatic action pdbj.org

Post-Translational Modifications and Enzyme Activity Modulation

The activity of this compound lyase (ASL) is subject to regulation through post-translational modifications, primarily acetylation. abcam.comuniprot.orguniprot.org This modification provides a mechanism for the cell to respond to changes in nutrient availability. abcam.comuniprot.org

Specifically, acetylation of ASL has been shown to modulate its enzymatic activity. uniprot.orguniprot.org An increase in acetylation, which can be induced by compounds like trichostatin A (TSA) or nicotinamide (B372718) (NAM), is associated with decreased enzyme activity. abcam.comuniprot.org The presence of glucose can also lead to a roughly threefold increase in acetylation, correlating with a reduction in ASL's catalytic function. abcam.comuniprot.org Conversely, the addition of extra amino acids leads to decreased acetylation at Lysine-288, resulting in the activation of the enzyme. abcam.comuniprot.orguniprot.org

In addition to acetylation, other post-translational modifications have been identified, including sumoylation and methionine oxidation. uniprot.orguma.es For instance, methionine residues at positions 60 and 397 in mouse ASL have been found to be oxidized in vivo under conditions of sepsis and in pancreatic tumors. uma.es While the direct impact of these specific modifications on ASL activity is still under investigation, they represent potential regulatory mechanisms.

Interactive Table: Post-Translational Modifications of this compound Lyase

Modification Residue Effect on Activity Inducing/Regulating Factors Source
Acetylation Lysine-288 Decreased activity with increased acetylation; Increased activity with decreased acetylation Glucose, Trichostatin A (TSA), Nicotinamide (NAM), Amino acids abcam.comuniprot.orguniprot.org
Sumoylation Lysine Not yet fully characterized - uniprot.org
Methionine Oxidation Methionine-60, Methionine-397 Not yet fully characterized Sepsis, Pancreatic tumors uma.es

Subcellular Localization and Differential Tissue Distribution

This compound lyase (ASL) is primarily a cytosolic enzyme. wikipedia.orgebi.ac.ukuniprot.orgnih.govnewenglandconsortium.org This localization is consistent with its role in the urea cycle, where it works in concert with other cytosolic enzymes like this compound synthetase and arginase. newenglandconsortium.org However, some evidence suggests its presence in extracellular exosomes as well. uniprot.org

While the liver is the main site of the complete urea cycle and thus has high ASL expression, the enzyme is widely distributed throughout various tissues in the body. nih.govfrontiersin.org This broad distribution reflects its importance in the local synthesis of arginine for various metabolic purposes, including the production of nitric oxide. jci.org

Significant levels of ASL have been detected in:

Kidney, specifically in the cortex and markedly enriched in the proximal convoluted tubules. nih.govnih.gov

Brain, where it is found in both neurons and astrocytes. nih.govunil.ch

Small intestine. nih.gov

Pancreas. nih.gov

Muscle. nih.gov

Heart. nih.gov

Skin fibroblasts. nih.gov

Erythrocytes. nih.gov

This differential tissue distribution underscores the versatile roles of ASL beyond ureagenesis in the liver. In the central nervous system, for instance, ASL participates in the recycling of citrulline to arginine, which is the precursor for nitric oxide synthesis. unil.ch In the kidney, the synthesis of arginine from citrulline occurs in the cytoplasm of the proximal convoluted tubule cells. nih.gov

Advanced Research Methodologies for Argininosuccinate Studies

Analytical Techniques for Quantitative Determination of Argininosuccinate (B1211890) and Related Metabolites in Research Samples

Accurate quantification of this compound is paramount in both clinical diagnostics and basic research. Several analytical platforms have been developed and optimized for the sensitive and specific measurement of this key metabolite.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of amino acids, including this compound. One established method utilizes reversed-phase HPLC with pre-column derivatization using O-phthaldialdehyde (OPA). nih.gov This approach allows for the determination of this compound in a matter of minutes with minimal sample manipulation. nih.gov A significant advantage of this method is its ability to simultaneously determine the two cyclic anhydrides of this compound, which can form under certain conditions. nih.gov For instance, in urine samples from individuals with argininosuccinic aciduria, this method has been successfully applied to quantify this compound and its anhydrides. nih.gov The sensitivity of the assay is such that as little as one nanoliter of urine can be sufficient for analysis. nih.gov

A study applying this HPLC method reported the following findings in a patient with argininosuccinic aciduria: nih.gov

ParameterValue
This compound/Creatinine Ratio50.8 mmol g⁻¹
Daily this compound Excretion5-7 g

This technique has also been used to tentatively identify and quantify what is believed to be genuine this compound in the urine of normal children, with an estimated daily excretion of less than 2 mg. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly specific method for the quantification of this compound, overcoming some of the limitations of traditional techniques. iu.edunih.gov A novel LC-MS/MS method has been developed for the rapid quantification of this compound in human plasma without the need for derivatization or the use of ion-pairing agents. iu.edunih.gov This method employs a mixed-mode solid-phase separation that achieves baseline resolution of this compound from interfering substances. iu.edunih.gov

Validation of this LC-MS/MS method has demonstrated its robustness and reliability. iu.edunih.gov Key performance characteristics are summarized below: iu.edunih.gov

Validation ParameterResult
Inject-to-Inject Time6 minutes
Limit of Quantification (LOQ)1 µmol/L
Linearity (r)0.999 (from 1-250 µmol/L)
Accuracy (Bias)-3.8% and -10.1%
Inter-assay Imprecision (CV)< 8.06%

This method exhibits high analytical specificity and sensitivity, enabling the detection of subtle but clinically relevant elevations of this compound that might be missed by less sensitive assays. nih.gov Furthermore, matrix effect studies have indicated low signal suppression (<10%) for a range of amino acids, and the method is compatible with various biological matrices, including blood spots. iu.edunih.gov

Enzymatic assays offer an alternative approach for the detection and quantification of this compound by measuring the activity of the enzyme that metabolizes it, this compound lyase (ASL). One such method involves measuring the forward reaction of ASL, where this compound is cleaved to produce fumarate (B1241708) and arginine. nih.gov The amount of fumarate produced can be quantified fluorometrically. nih.gov

Another enzymatic assay for serum ASL activity has been developed for use with automatic biochemistry analyzers. bvsalud.org This continuous monitoring assay is based on an enzyme-coupled reaction system with high specificity. bvsalud.org The methodological validation of this assay demonstrated good precision and accuracy: bvsalud.org

Validation ParameterResult
Inter-assay Coefficient of Variation4.0%
Intra-assay Coefficient of Variation5.9%
Mean Recovery100.5%
Linear Range0-167.7 U/L
Lowest Detection LimitApproximately 0 U/L

A more direct enzymatic assay for ASL activity involves a continuous spectrophotometric rate determination. sigmaaldrich.com The principle of this assay is the cleavage of L-argininosuccinate by ASL to form L-arginine and fumarate. The increase in absorbance at 240 nm, due to the formation of fumarate, is monitored over time. sigmaaldrich.com

Proper sample preparation is critical for accurate this compound analysis, as the molecule can be labile. Argininosuccinic acid is known to form anhydrides, particularly under acidic conditions. iu.edu This instability necessitates careful handling and storage of samples to ensure the integrity of the analyte. nih.gov For instance, the stability of processed plasma samples stored at 10°C for three days showed an average change in this compound values of 8.46%. iu.edu

The matrix effect, which is the alteration of analyte ionization due to co-eluting substances from the sample matrix, is a key consideration in LC-MS/MS analysis. bataviabiosciences.com For the rapid LC-MS/MS method for this compound, matrix effect studies have shown low suppression (<10%) for a wide range of amino acids. iu.edunih.gov This is a significant advantage, as it indicates that the sample matrix does not substantially interfere with the quantification of this compound. iu.edunih.gov General sample preparation for amino acid analysis often involves protein precipitation, typically using agents like trichloroacetic acid or perchloric acid, followed by centrifugation to obtain a clear supernatant for analysis. creative-proteomics.com

In Vitro Studies of this compound Metabolism

In vitro studies are essential for elucidating the molecular mechanisms of this compound metabolism and the functional consequences of enzyme deficiencies. These studies often rely on the production of recombinant enzymes.

To conduct detailed functional studies of this compound lyase (ASL) and this compound synthetase (ASS), the enzymes are often produced in recombinant form. This allows for the generation of large quantities of pure, active enzyme, free from other cellular components.

This compound Lyase (ASL): Recombinant human ASL has been successfully expressed in Escherichia coli. abcam.comprospecbio.com The expressed protein can be produced as a full-length protein and purified to greater than 95% purity. abcam.comprospecbio.com One approach involves fusing the ASL protein with a polyhistidine tag (His-tag), which facilitates purification using immobilized metal affinity chromatography (IMAC). prospecbio.commdpi.com The recombinant ASL, a single, non-glycosylated polypeptide chain, can then be used in a variety of functional assays, such as those to determine its enzymatic activity. prospecbio.comnih.gov

This compound Synthetase (ASS): Similarly, recombinant E. coli this compound synthetase has been expressed with a C-terminal polyhistidine affinity tag. nih.gov This allows for its purification and subsequent use in functional and structural studies, including crystallization for X-ray diffraction analysis. nih.gov The ability to produce and purify recombinant ASS is crucial for understanding its catalytic mechanism and its role in the condensation of citrulline and aspartate to form this compound. nih.govnih.gov

Enzyme Kinetics and Mechanistic Probing using Purified Recombinant Enzymes

The intricate catalytic mechanisms of the enzymes responsible for this compound metabolism, this compound synthetase (ASS) and this compound lyase (ASL), have been extensively elucidated through kinetic and mechanistic studies utilizing purified recombinant enzymes. These investigations provide fundamental insights into the molecular basis of their function and the impact of genetic mutations.

This compound Synthetase (ASS):

ASS catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound. nih.gov Kinetic studies have revealed a two-step reaction mechanism. The first step involves the nucleophilic attack of citrulline on the alpha-phosphate of ATP, leading to the formation of a reactive citrullyl-AMP intermediate. nih.govwikipedia.org This is followed by the rate-limiting step, where the α-amino group of aspartate attacks the imino carbon of the citrullyl-AMP intermediate, yielding this compound and AMP. nih.govwikipedia.org

Static and dynamic quench experiments have been instrumental in dissecting this mechanism. For instance, a "burst" of AMP formation observed in the pre-steady-state phase, followed by a slower steady-state rate, supports the formation of a reactive intermediate. nih.gov The rate constant for the formation of citrulline adenylate is significantly faster in the presence of enzyme-bound aspartate, indicating that aspartate binding regulates the formation of the intermediate. nih.gov This sequential substrate addition is a key feature of the enzyme's kinetic scheme. nih.gov

This compound Lyase (ASL):

ASL catalyzes the reversible cleavage of this compound to arginine and fumarate. Initial velocity and product inhibition studies have established a random kinetic mechanism for the bovine liver enzyme. nih.govresearchgate.net This means that the substrates can bind to the enzyme in any order, and the products are released randomly. The reaction proceeds via an E1cb elimination mechanism, where a base abstracts a proton, leading to the formation of a carbanion intermediate that is stabilized by active site residues like Lysine 289. Mutagenic studies suggest that Histidine 162 or Threonine 161 is responsible for this proton abstraction.

Kinetic parameters for human liver ASL have been determined, with a Km value of approximately 0.20 mM for this compound. nih.gov The enzyme exhibits normal Michaelis-Menten kinetics. researchgate.netnih.gov

The following table summarizes key kinetic parameters for this compound metabolizing enzymes:

EnzymeSubstrateKm (mM)Source Organism
This compound Lyase (ASL)This compound0.20Human (Liver) nih.gov
This compound Lyase (ASL)Fumarate5.3Human (Liver) nih.gov
This compound Lyase (ASL)Arginine3.0Human (Liver) nih.gov

Cell Culture Models for Investigating this compound Metabolism and Genetic Deficiencies

Cell culture models have proven invaluable for investigating the complexities of this compound metabolism and the pathophysiology of related genetic disorders, such as citrullinemia type I (ASS deficiency) and argininosuccinic aciduria (ASL deficiency). These models, ranging from patient-derived fibroblasts to more complex induced pluripotent stem cell (iPSC)-derived hepatocyte-like cells, allow for controlled studies of cellular and metabolic dysfunction.

Fibroblast cell lines established from skin biopsies of patients with citrullinemia have been instrumental in demonstrating the genetic basis of the disorder. researchgate.net These cells exhibit a significantly reduced affinity of this compound synthetase for its substrate citrulline, as evidenced by a markedly higher Km value compared to control cells. researchgate.net This enzymatic defect translates into an inability of the cells to grow in media where citrulline is substituted for arginine, a key nutrient. researchgate.net

Similarly, fibroblasts from individuals with argininosuccinic aciduria, which lack functional ASL, are unable to synthesize arginine from citrulline. nih.gov These patient-derived cells have been used in genetic complementation studies. For example, when fused with a hamster cell line deficient in ASS, the resulting heterokaryocytes were able to incorporate citrulline into proteins, demonstrating the correction of the metabolic defect through the contribution of the missing enzyme from each cell line. nih.gov

More advanced models, such as iPSCs, offer the ability to generate disease-relevant cell types, particularly hepatocyte-like cells (HLCs), which are the primary site of the urea (B33335) cycle. iPSC-derived HLCs from a citrullinemia type 1 patient have been shown to recapitulate the disease phenotype, exhibiting lower ureagenesis capacity. medchemexpress.com These models have been used to test therapeutic strategies, such as the addition of L-arginine, which was shown to improve ammonia (B1221849) clearance and increase urea production, indicating a partial restoration of the urea cycle. nih.gov Overexpression of wild-type ASS1 in hepatic organoids derived from these iPSCs also resulted in a reduction in ammonia concentration and partial restoration of ureagenesis. nih.gov

Metabolome analysis of these iPSC-derived models has also provided insights into the broader metabolic consequences of ASS deficiency, revealing an increase in tricarboxylic acid (TCA) cycle metabolites, suggesting a diversion of metabolic flux from the urea cycle. medchemexpress.com In addition to patient-derived cells, established cell lines like Chinese hamster ovary (CHO) cells have been utilized in studies involving the delivery of therapeutic enzymes. nih.gov

The following table summarizes various cell culture models used in this compound research:

Cell ModelGenetic DeficiencyKey Findings
Patient-derived FibroblastsASS Deficiency (Citrullinemia Type I)Demonstrated reduced substrate affinity of ASS; inability to grow on citrulline-supplemented media. researchgate.net
Patient-derived FibroblastsASL Deficiency (Argininosuccinic Aciduria)Inability to synthesize arginine from citrulline; used in genetic complementation studies. nih.gov
iPSC-derived Hepatocyte-like CellsASS Deficiency (Citrullinemia Type I)Recapitulated lower ureagenesis; L-arginine supplementation improved ammonia clearance; revealed alterations in TCA cycle metabolism. nih.govmedchemexpress.com
Chinese Hamster Ovary (CHO) CellsNot applicable (used for therapeutic delivery)Utilized for in vitro testing of mRNA-LNP therapeutics for ASL deficiency. nih.gov

Gene Editing and Silencing Approaches in Cellular Systems for Functional Characterization

Gene editing and silencing technologies have emerged as powerful tools for the functional characterization of genes involved in this compound metabolism and for exploring potential therapeutic avenues for related genetic disorders. These approaches allow for precise manipulation of gene expression in cellular systems, providing a direct link between genotype and phenotype.

CRISPR-Cas9 Mediated Gene Correction:

The CRISPR-Cas9 system has been successfully employed to correct the genetic defects underlying argininosuccinic aciduria (ASLD) in patient-derived cells. Researchers have reprogrammed skin cells from ASLD patients into induced pluripotent stem cells (iPSCs) and then utilized CRISPR-Cas9 to correct the disease-causing mutations in the ASL gene. medlineplus.gov Upon differentiation of these gene-corrected iPSCs into liver cells, a restoration of normal metabolic function was observed, with the cells no longer producing the harmful accumulation of argininosuccinic acid. medlineplus.gov

More recently, a lipid nanoparticle-mediated CRISPR approach using adenine base editors (ABEs) has shown significant promise. nih.govnih.govnih.gov This method was used to efficiently edit the Finnish founder variant of ASL in patient-derived fibroblasts and iPSCs. nih.govnih.govnih.gov Differentiation of the edited iPSCs into hepatocyte-like cells resulted in a dramatic, 1,000-fold decrease in this compound levels compared to unedited cells. nih.govnih.gov This demonstrates a functional restoration of the urea cycle at the cellular level. nih.govnih.gov The use of lipid nanoparticles for the delivery of the ABE-encoding RNA and guide RNA offers a clinically compatible and scalable method. nih.govnih.govnih.gov

RNA Interference (RNAi) for Gene Silencing:

RNA interference (RNAi), through the use of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs), has been instrumental in elucidating the functional roles of this compound synthetase (ASS) and this compound lyase (ASL).

siRNA-mediated silencing of ASS expression in vascular endothelial cells provided compelling evidence for the essential role of ASS in supporting nitric oxide (NO) production. nih.gov The diminished levels of ASS expression correlated with impaired NO production, highlighting the importance of the citrulline-arginine recycling pathway in this process. nih.gov

Similarly, shRNA has been used to stably knockdown ASL expression in liver cancer cell lines. nih.gov These studies have revealed a role for ASL in cell cycle progression, with its knockdown leading to a reduction in cyclin A2 expression and a G2-M cell-cycle delay. nih.gov In the context of cancer metabolism, the epigenetic silencing of the ASS1 promoter is a feature of several tumor types, making them auxotrophic for arginine. researchgate.net Gene silencing studies have helped to understand the signaling networks and metabolic reprogramming associated with ASS1 expression in cancer. researchgate.net

The following table provides an overview of gene editing and silencing approaches in this compound research:

TechniqueTarget GeneCell SystemKey Outcome
CRISPR-Cas9ASLPatient-derived iPSCs and Hepatocyte-like cellsCorrection of the genetic defect and restoration of normal metabolic function. medlineplus.gov
CRISPR Adenine Base Editors (ABEs)ASLPatient-derived Fibroblasts and iPSCsEfficient gene editing leading to a significant decrease in this compound levels and restoration of urea cycle function. nih.govnih.govnih.gov
siRNAASSVascular Endothelial CellsDemonstrated the essential role of ASS in nitric oxide production. nih.gov
shRNAASLLiver Cancer Cell LinesRevealed a role for ASL in cell cycle progression. nih.gov

In Vivo Animal Models for Mechanistic Investigations of this compound Biology

Development and Characterization of Murine Models of ASL and ASS Deficiency

Murine models of this compound lyase (ASL) and this compound synthetase (ASS) deficiency have been instrumental in understanding the pathophysiology of the corresponding human disorders, argininosuccinic aciduria (ASA) and citrullinemia type I (CTLN1), respectively. These models recapitulate key biochemical and clinical features of the diseases, providing a platform for mechanistic studies and the evaluation of novel therapeutic strategies.

ASL Deficiency (Argininosuccinic Aciduria) Models:

A complete knockout mouse model for the Asl gene has been generated through gene targeting. nih.govnih.gov These mice exhibit a biochemical phenotype that mirrors human ASA, including hyperammonemia, elevated plasma argininosuccinic acid, and low plasma arginine. nih.govnih.gov However, the complete absence of ASL function results in neonatal lethality within the first 48 hours of life, likely due to severe hyperammonemia. nih.gov

To overcome the neonatal lethality and enable the study of long-term disease complications, a hypomorphic Asl mouse model (AslNeo/Neo) was developed. mdpi.comnih.gov This model was created by inserting a neomycin resistance cassette into an intron of the Asl gene, which disrupts its transcription and leads to a significant reduction in ASL protein expression and enzyme activity (approximately 15-25% of normal levels). jax.orgresearchgate.net The AslNeo/Neo mice survive beyond the neonatal period but exhibit a range of phenotypes, including postnatal growth retardation, abnormal hair patterning, and multi-organ dysfunction. jax.org This model has been crucial for investigating the role of ASL in nitric oxide (NO) metabolism and the systemic consequences of its deficiency. nih.gov A conditional knockout allele has also been created, allowing for tissue-specific inactivation of the Asl gene. jax.org

ASS Deficiency (Citrullinemia Type I) Models:

Two spontaneous hypomorphic alleles of the mouse Ass1 gene have been identified, providing a valuable animal model for CTLN1. nih.govnih.gov These naturally occurring mutations result in a spectrum of phenotypes, with some mutant mice dying within the first week after birth, while others survive but display severe postnatal growth retardation, alopecia, lethargy, and ataxia. nih.govnih.gov The pathological findings in these mice are consistent with human CTLN1, including significant citrullinemia and hyperammonemia. nih.govnih.gov Histological examination has revealed delayed cerebellar development, epidermal hyperkeratosis, and follicular dystrophy. nih.gov Importantly, these mice respond to standard treatments for CTLN1, making them a suitable model for preclinical studies. nih.govnih.gov The identification of these hypomorphic alleles underscores the value of such models in complementing complete knockout mutations for studying human genetic diseases. nih.govnih.gov

The following table summarizes the key features of the murine models for ASL and ASS deficiency:

DisorderMouse ModelKey Characteristics
Argininosuccinic Aciduria (ASL Deficiency)Asl KnockoutRecapitulates human biochemical phenotype; Neonatal lethality. nih.govnih.gov
Argininosuccinic Aciduria (ASL Deficiency)AslNeo/Neo (Hypomorphic)Reduced ASL activity; Survival beyond neonatal period; Multi-organ dysfunction; Nitric oxide deficiency. mdpi.comnih.govjax.org
Citrullinemia Type I (ASS Deficiency)Spontaneous Hypomorphic AllelesRange of phenotypes from neonatal death to survival with growth retardation and neurological symptoms; Hyperammonemia and citrullinemia. nih.govnih.gov

Studies on Metabolic Flux and Pathway Perturbations in Animal Models

Animal models of this compound lyase (ASL) and this compound synthetase (ASS) deficiency have been critical for investigating the in vivo consequences of these enzymatic blocks on metabolic flux and the perturbation of interconnected metabolic pathways. These studies provide a systemic understanding of how the primary genetic defect leads to a cascade of metabolic derangements.

In the hypomorphic mouse model of ASL deficiency (AslNeo/Neo), the reduced enzyme activity directly impacts the urea cycle's capacity to detoxify ammonia and synthesize arginine. This leads to the characteristic accumulation of argininosuccinic acid in the blood and urine. nih.govnih.gov Beyond the urea cycle, a significant finding in this model is the profound disruption of nitric oxide (NO) metabolism. nih.gov Studies have shown that the loss of ASL leads to reduced NO synthesis, not only due to decreased endogenous arginine production but also because of impaired utilization of extracellular arginine for NO production. nih.gov This suggests that ASL may have a structural role in a protein complex that facilitates the channeling of arginine to nitric oxide synthases (NOS). nih.gov The AslNeo/Neo mice exhibit a global NO deficiency, with reduced levels of S-nitrosylation and nitrite in various tissues, including the heart, lung, and brain. nih.govresearchgate.net

Furthermore, investigations in these mice have revealed that despite the deficiency in ASL, the expression of other components of the NO pathway, such as ASS and the arginine transporter Cat-1, are either unchanged or even upregulated, suggesting a compensatory response to the loss of ASL function. nih.gov The disruption of the citrulline-NO cycle, where citrulline is recycled back to arginine, is a key pathway perturbation in this model. nih.gov

In the context of ASS deficiency, murine models with hypomorphic alleles of the Ass1 gene demonstrate a significant block in the conversion of citrulline to this compound. nih.govnih.gov This results in a dramatic elevation of plasma citrulline levels. nih.gov The reduced flux through this step of the urea cycle leads to hyperammonemia, as the capacity to incorporate nitrogen into urea is diminished. nih.govnih.gov Studies in these models have also pointed to a potential role for nitric oxide in the neuropathology of the disease, with observations of delayed cerebellar development and disorganization of Bergmann glial cell fibers, which may be secondary to altered NO signaling in the brain. nih.gov

The following table summarizes the major metabolic pathway perturbations observed in murine models of ASL and ASS deficiency:

Animal ModelPrimary DefectAffected Metabolic PathwaysKey Metabolic Findings
AslNeo/Neo (Hypomorphic ASL deficiency)Reduced conversion of this compound to arginine and fumarateUrea Cycle, Nitric Oxide Synthesis (Citrulline-NO cycle)Accumulation of argininosuccinic acid; Reduced systemic NO production; Impaired utilization of extracellular arginine for NO synthesis. nih.govnih.govnih.gov
Hypomorphic Ass1 alleles (ASS deficiency)Reduced conversion of citrulline and aspartate to this compoundUrea Cycle, potentially Nitric Oxide signaling in the brainMarked elevation of plasma citrulline; Hyperammonemia; Evidence of altered cerebellar development. nih.govnih.gov

Investigation of Systemic and Organ-Specific Biochemical Consequences in Animal Models

Murine models of this compound lyase (ASL) and this compound synthetase (ASS) deficiency have been invaluable for delineating the systemic and organ-specific biochemical consequences of these inherited metabolic disorders. These in vivo studies have moved beyond simple metabolic profiling to uncover a complex interplay of biochemical derangements that contribute to the multi-organ pathology observed in patients.

ASL Deficiency Models:

The hypomorphic AslNeo/Neo mouse model has been particularly informative in revealing the systemic impact of ASL deficiency. These mice exhibit multi-organ dysfunction characterized by elevated liver transaminases, indicating liver damage, and decreased renal creatinine clearance, suggesting impaired kidney function. jax.org Furthermore, these animals develop systemic hypertension, with elevated systolic and diastolic blood pressures compared to wild-type littermates. jax.org Histological analyses have confirmed the involvement of multiple organ systems, including the immune, hematopoietic, and cardiovascular systems. jax.org

A key biochemical consequence identified in this model is a profound and global nitric oxide (NO) deficiency. nih.gov This is evidenced by reduced levels of NO metabolites, such as S-nitrosothiols (RSNO) and nitrite, in the plasma and various tissues. nih.govresearchgate.net The NO deficiency is not only a result of reduced endogenous arginine synthesis but also an inability to efficiently utilize extracellular arginine for NO production. nih.gov This suggests a disruption in the functional coupling between ASL and nitric oxide synthases (NOS). In the lung and brain of AslNeo/Neo mice, there are significantly decreased quantities of both NOS3 and NOS1 isoforms, respectively, as well as other proteins that form a complex with these enzymes. researchgate.net Recent studies have also linked the NO deficiency in a hypomorphic mouse model of ASLD to increased blood-brain barrier leakage, which could contribute to the neurocognitive deficits seen in patients. jci.org

ASS Deficiency Models:

The murine models with hypomorphic Ass1 alleles, which mimic citrullinemia type I, also present with severe systemic and organ-specific biochemical consequences. The most prominent finding is severe hyperammonemia and citrullinemia. nih.govnih.gov Pathological examination of these mice reveals significant organ-specific effects, particularly in the brain and skin. There is evidence of delayed cerebellar development, which is thought to be caused by defective cerebellar granule cell migration secondary to the disorganization of Bergmann glial cell fibers. nih.gov This neuropathology is likely a consequence of the hyperammonemic and citrullinemic state and may involve alterations in nitric oxide signaling, as neuronal NO synthase (nNOS) expression is reduced in the cerebellum of these mice. nih.gov

The skin phenotype in these models is characterized by epidermal hyperkeratosis and follicular dystrophy, leading to alopecia. nih.gov This highlights a role for ASS and arginine metabolism in maintaining skin and hair integrity.

The following table summarizes the systemic and organ-specific biochemical consequences observed in these murine models:

Animal ModelSystemic ConsequencesOrgan-Specific Consequences
AslNeo/Neo (Hypomorphic ASL deficiency)Multi-organ dysfunction; Systemic hypertension; Global nitric oxide deficiency. nih.govjax.orgLiver: Elevated transaminases. Kidney: Decreased creatinine clearance. Cardiovascular: Hypertension. Brain: Increased blood-brain barrier permeability. jax.orgjci.org
Hypomorphic Ass1 alleles (ASS deficiency)Severe hyperammonemia and citrullinemia; Postnatal growth retardation. nih.govnih.govBrain: Delayed cerebellar development; Reduced neuronal NO synthase expression. Skin: Epidermal hyperkeratosis; Follicular dystrophy; Alopecia. nih.gov

Regulatory Aspects and Metabolic Control of Argininosuccinate Levels

Transcriptional and Translational Regulation of ASL and ASS Gene Expression

The expression of the genes encoding argininosuccinate (B1211890) synthetase (ASS) and this compound lyase (ASL) is meticulously regulated to adapt to the body's metabolic needs. Long-term changes in the capacity of the urea (B33335) cycle are largely achieved by altering the synthesis rates of its enzymes, including ASS and ASL. uzh.ch

Research has shown that the regulatory mechanisms for each of the urea cycle enzymes are not identical, though their expression is often coordinated. uzh.ch For ASS and ASL, regulation is primarily at the level of transcription. uzh.ch Inflammatory mediators can also exert significant control. For instance, tumor necrosis factor-alpha (TNF-alpha) has been shown to down-regulate the expression of ASS in vascular endothelial cells through a transcriptional mechanism involving Sp1/Sp3 elements in the gene's proximal promoter. nih.gov This repression is mediated, at least in part, by the NF-kappaB signaling pathway. nih.gov This coordinated downregulation of ASS and endothelial nitric oxide synthase (eNOS) by TNF-alpha highlights a mechanism by which inflammation can impair vascular function. nih.gov In contrast, agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), such as troglitazone, can support nitric oxide production by up-regulating ASS expression. nih.gov

In many cancerous tumors, the transcription of the ASS1 gene is suppressed, rendering the cells dependent on external sources of arginine for survival. mdpi.com This epigenetic silencing forms the basis of arginine-deprivation cancer therapies. mdpi.comfrontiersin.org

Hormonal and Nutrient-Mediated Regulation of Enzyme Activity and Levels

The levels and activity of ASS and ASL are profoundly influenced by hormonal signals and the availability of nutrients, particularly dietary protein. nih.govnih.gov In the liver, these factors are major regulators of ASS. nih.gov

Hormones such as glucocorticoids and glucagon (B607659) play a significant role. Studies in rats have demonstrated that glucocorticoids and cAMP (a second messenger for glucagon) can increase the transcription of ASS and ASL genes. uzh.chkarger.com In fetal rat liver, the development of ASS activity is completely dependent on glucocorticoids, while ASL activity is influenced by glucagon and thyroxine in the late fetal period. karger.com The administration of hydrocortisone (B1673445) to postnatal rats also increases the levels of hepatic ASS. karger.com

Nutrient status, especially protein intake, is a primary driver of urea cycle enzyme expression. A high-protein diet leads to an adaptive increase in the expression of urea cycle enzymes to handle the increased nitrogen load. biorxiv.org In rats, extreme variations in dietary protein content (from 0% to 60% casein) or starvation resulted in 2.6- to 3.5-fold increases in the mRNA abundance for both ASS and ASL in the kidney. nih.gov This indicates a coordinated response to manage amino acid catabolism. nih.govbiorxiv.org

Table 1: Summary of Hormonal and Nutrient Regulation of ASS and ASL

Regulator Enzyme(s) Affected Effect Tissue/Model Citation
High-Protein DietASS, ASLIncreased mRNA and protein expressionRat Kidney, Mouse Liver nih.govbiorxiv.org
StarvationASS, ASLIncreased mRNA abundanceRat Kidney nih.gov
Glucocorticoids (e.g., Dexamethasone)ASSIncreased mRNA/activityRat Fetal Liver karger.com
Glucagon (via cAMP)ASS, ASLIncreased mRNA/activityRat Fetal & Adult Liver nih.govkarger.com
ThyroxineASLIncreased activityRat Fetal Liver karger.com
TNF-alphaASSDecreased expressionVascular Endothelial Cells nih.gov
PPAR-gamma AgonistsASSIncreased expressionVascular Endothelial Cells nih.gov

Interplay with Cellular Energy Status: Role of AMP-Activated Protein Kinase (AMPK) in Hepatic this compound Metabolism

A novel and crucial link exists between the urea cycle, specifically the reaction catalyzed by ASS, and the regulation of cellular energy homeostasis via AMP-activated protein kinase (AMPK). pnas.orgnih.gov AMPK is a key cellular energy sensor that, when activated by an increase in the AMP:ATP ratio, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore energy balance. nih.gov

In most tissues, AMP is generated by adenylate kinase during high energy demand. pnas.org However, in the liver, the ASS-catalyzed synthesis of this compound is a principal site of AMP generation. pnas.orgnih.gov The reaction consumes one molecule of ATP and releases AMP and pyrophosphate.

Citrulline + Aspartate + ATP → this compound + AMP + PPi

This localized production of AMP by ASS can act as a direct allosteric signal to activate AMPK. pnas.org This mechanism provides a direct link between the flux of amino acids through the urea cycle and the control of hepatic energy metabolism. pnas.orgnih.gov For example, when amino acid catabolism increases (such as during fasting or on a high-protein diet), the increased flux through ASS leads to higher AMP levels, which in turn activates AMPK. pnas.org Activated AMPK then phosphorylates key enzymes like acetyl-CoA carboxylase (ACC), which inhibits fatty acid synthesis and promotes fatty acid oxidation to generate ATP needed to fuel processes like ureagenesis and gluconeogenesis. pnas.orgnih.gov

Studies using antisense oligonucleotides to knock down hepatic ASS1 expression in vivo confirmed this link, showing decreased AMPK activation and reduced fat oxidation. pnas.orgnih.gov Furthermore, integrated analysis of liver profiles from mice on a high-protein diet implicated AMPK signaling in the corresponding increase in the expression of urea cycle genes. biorxiv.orgnih.gov

Table 2: Key Components of the ASS-AMPK Regulatory Axis

Component Role Mechanism of Action/Interaction Citation
This compound Synthetase (ASS) AMP ProducerCatalyzes the condensation of citrulline and aspartate, converting ATP to AMP, which serves as a signaling molecule. pnas.orgnih.gov
AMP-Activated Protein Kinase (AMPK) Cellular Energy SensorAllosterically activated by the AMP produced by ASS. pnas.orgnih.gov
Acetyl-CoA Carboxylase (ACC) Target of AMPKPhosphorylated and inhibited by active AMPK, leading to decreased lipogenesis and increased lipid oxidation. pnas.orgnih.gov
High-Protein Diet / Amino Acid Flux Upstream StimulusIncreases substrate flow through the urea cycle, enhancing ASS activity and subsequent AMPK activation. biorxiv.orgpnas.org

Feedback and Feed-Forward Control Mechanisms within the Urea Cycle and Related Pathways

The regulation of this compound levels is also embedded within the broader control architecture of the urea cycle and its interconnected pathways. These controls ensure a smooth and efficient detoxification of ammonia (B1221849) while integrating with other metabolic processes.

The urea cycle is intrinsically linked to the tricarboxylic acid (TCA) cycle through the products of the ASL reaction. The cleavage of this compound yields arginine (which continues in the urea cycle) and fumarate (B1241708). news-medical.net Fumarate can enter the TCA cycle, where it is converted to malate (B86768) and then to oxaloacetate. Oxaloacetate can then be transaminated to form aspartate, which is the very substrate required by ASS to form this compound. This connection, known as the "aspartate-argininosuccinate shunt," represents a powerful feed-forward and feedback loop that couples the two cycles, allowing for the regeneration of a key substrate for this compound synthesis.

Furthermore, the product of the ASL reaction, arginine, serves as a precursor for numerous compounds beyond urea, including nitric oxide (NO). nih.govfrontiersin.org The synthesis of arginine via the ASS/ASL pathway is essential for sustaining NO production in various cells. The coordinated regulation of ASS and nitric oxide synthase (eNOS) expression, as seen with inhibitors like TNF-alpha, suggests a tightly controlled mechanism to modulate the availability of arginine for specific metabolic fates, representing a feed-forward control on NO synthesis. nih.gov

Broader Biological Significance and Comparative Biochemistry of Argininosuccinate

Evolutionary Conservation of Argininosuccinate (B1211890) Metabolism Across Diverse Life Forms

The metabolic pathway involving this compound is a fundamental component of nitrogen metabolism and is remarkably conserved across all domains of life: Archaea, Bacteria, and Eukarya. The two key enzymes responsible for the turnover of this compound are this compound synthetase (ASS) and this compound lyase (ASL). ASS catalyzes the formation of this compound from citrulline and aspartate, while ASL cleaves this compound into arginine and fumarate (B1241708). wikipedia.orgnih.govnews-medical.net The widespread presence and high degree of sequence similarity of the genes encoding these enzymes underscore their ancient origins and essential roles.

Sequence analyses have demonstrated that the urea (B33335) cycle enzymes found in mammals are homologous to the enzymes of the arginine-metabolic pathway in microbes. nih.gov For instance, this compound lyase from the archaeon Methanococcus maripaludis exhibits high amino acid identity with its counterparts in both bacteria and eukaryotes. nih.gov This archaeal enzyme is so conserved that it can functionally complement mutations in the corresponding genes in Escherichia coli and the yeast Saccharomyces cerevisiae, highlighting an extraordinary level of evolutionary preservation. nih.gov

The enzymes ASS and ASL are highly conserved from prokaryotes to eukaryotes. researchgate.net In mammals, ASS is considered the rate-limiting step in the urea cycle and in the synthesis of arginine from citrulline. nih.govresearchgate.net The gene for human ASL, located on chromosome 7, was cloned in 1986, and its deficiency leads to the urea cycle disorder argininosuccinic aciduria. brieflands.compnas.org

An intriguing evolutionary connection exists between this compound lyase and δ-crystallin, a structural protein in the eye lens of birds and reptiles. wikipedia.orgnih.gov The two proteins share significant sequence similarity, and one isoform of δ-crystallin (δII) retains ASL enzymatic activity. This phenomenon, known as "gene sharing," suggests that δ-crystallin evolved from the recruitment of a pre-existing metabolic enzyme (ASL) for a new structural function in the lens, without losing its original catalytic activity in other tissues. wikipedia.org This relationship provides a compelling example of the evolutionary adaptation and multi-functionality of proteins involved in this compound metabolism.

While the canonical pathway involving ASS and ASL is the primary route for arginine synthesis from citrulline, a recently discovered enzyme named "arginine synthetase" in the hyperthermophilic archaeon Thermococcus kodakarensis presents an alternative. pnas.org This enzyme can synthesize arginine directly from citrulline and free ammonia (B1221849), bypassing the need for aspartate and the formation of this compound. pnas.org Homologs of this arginine synthetase gene are found in many archaeal and bacterial species and even in a few eukaryotes, suggesting that our understanding of arginine metabolism is still evolving. pnas.org

FeatureOrganism/GroupSignificance
Enzyme Homology Mammals and MicrobesMammalian urea cycle enzymes are homologous to microbial arginine-metabolism enzymes. nih.gov
Functional Complementation Methanococcus maripaludis (Archaea), E. coli (Bacteria), S. cerevisiae (Eukarya)ASL from an archaeon can replace the function of its counterpart in bacteria and yeast, showing deep evolutionary conservation. nih.gov
Gene Sharing Birds and ReptilesThis compound lyase (ASL) shares its gene product with δ-crystallin, a structural eye lens protein, demonstrating protein evolution through functional recruitment. wikipedia.orgnih.gov
Alternative Pathway Thermococcus kodakarensis (Archaea)Discovery of arginine synthetase, which bypasses this compound, reveals a previously unknown, energy-conserving route for arginine synthesis. pnas.org

Role in Plant Metabolism and Stress Responses

In plants, this compound metabolism is integral to nitrogen storage and recycling, as arginine has the highest nitrogen-to-carbon ratio among the proteinogenic amino acids. nih.govfrontiersin.org The synthesis of arginine from ornithine proceeds via citrulline and this compound, catalyzed sequentially by ornithine transcarbamylase (OTC), this compound synthetase (ASSY), and this compound lyase (ASL). nih.govmdpi.com This pathway is crucial not only for primary metabolism but also for plant responses to both biotic and abiotic stress.

Research on Arabidopsis thaliana has demonstrated that the genes for ASS and ASL are vital for plant defense against pathogens. als-journal.com Expression of both AS and AL genes is strongly induced upon infection with the bacterium Pseudomonas syringae. als-journal.com Mutant plants with silenced AS or AL genes show increased susceptibility to the pathogen, a phenotype that can be reversed by supplying exogenous L-arginine. als-journal.com This suggests that a functional arginine biosynthesis pathway, with this compound as a key intermediate, is required to mount an effective defense response. als-journal.com The importance of this pathway is linked to its role in producing arginine, which is a precursor for signaling molecules like nitric oxide (NO) that are central to plant defense. als-journal.com

This compound metabolism also plays a role in abiotic stress responses. In dehydrated plants, levels of this compound, along with fumarate and malic acid, are elevated. oup.com These metabolites may contribute to osmotic regulation, helping plants retain water under drought conditions. oup.com Studies in Malus hupehensis (apple) have shown that exogenous arginine application can alleviate the effects of nitrogen deficiency, partly by influencing the metabolism of other amino acids. frontiersin.org Furthermore, transgenic Arabidopsis plants overexpressing a tomato N-acetylglutamate synthase (NAGS1), an early enzyme in the arginine biosynthetic pathway, accumulate ornithine, citrulline, and arginine and exhibit enhanced tolerance to salt and drought stress. nih.gov

Stress ConditionPlant SpeciesKey FindingsMetabolic Role of this compound Pathway
Biotic Stress (Pseudomonas syringae infection)Arabidopsis thalianaAS and AL gene expression is induced upon infection. Silencing these genes increases susceptibility. als-journal.comProvides arginine for the synthesis of defense signaling molecules like nitric oxide (NO). als-journal.com
Abiotic Stress (Dehydration)Arabidopsis thalianaElevated levels of this compound, fumarate, and malic acid. oup.comContributes to osmotic regulation to help retain water. oup.com
Abiotic Stress (Nitrogen Deficiency)Malus hupehensisExogenous arginine improves tolerance to nitrogen deficiency. frontiersin.orgServes as a major nitrogen storage and transport molecule. nih.govfrontiersin.org
Abiotic Stress (Salt and Drought)Arabidopsis thaliana (transgenic)Overexpression of an early pathway enzyme leads to accumulation of arginine precursors and products, and enhanced stress tolerance. nih.govAccumulation of pathway-related amino acids contributes to stress tolerance. nih.gov

This compound as a Precursor for Bioactive Molecules Beyond Urea and Arginine

The cleavage of this compound by this compound lyase (ASL) yields two products: L-arginine and fumarate. wikipedia.org While arginine continues in the urea cycle or is used for protein synthesis, both products serve as crucial precursors for a variety of other bioactive molecules essential for cellular function. nih.govabcam.com

Arginine-Derived Molecules: L-arginine produced from this compound is a substrate for several key enzymatic pathways:

Nitric Oxide (NO): Nitric oxide synthases (NOS) utilize arginine to produce NO, a critical signaling molecule involved in vascular physiology, neurotransmission, and immune responses. abcam.commedlineplus.govfrontiersin.org The recycling of citrulline (a co-product of NO synthesis) back to arginine via ASS and ASL, known as the citrulline-NO cycle, is essential for sustained NO production in many cells. nih.govwikipedia.org

Polyamines: Arginine is a precursor for polyamines like putrescine, spermidine, and spermine, which are vital for cell proliferation, differentiation, and programmed cell death. nih.govals-journal.com In plants, this conversion is well-documented and plays a role in development and stress responses. researchgate.net

Creatine (B1669601): Arginine:glycine amidinotransferase catalyzes the first step in creatine synthesis. Creatine is crucial for energy homeostasis in tissues with high energy demands, such as muscle and brain. nih.govresearchgate.net

Proline and Glutamate: Arginine can be catabolized to ornithine, which can then be converted to proline and glutamate, amino acids with important metabolic and structural roles. researchgate.netresearchgate.net In plants, proline is a key osmolyte that accumulates during stress. als-journal.com

Fumarate's Role: The second product of the ASL reaction, fumarate, is not a metabolic dead-end. It is a key intermediate in the tricarboxylic acid (TCA) cycle , a central hub of cellular respiration. wikipedia.orgnews-medical.net By entering the TCA cycle, fumarate links the urea cycle/arginine biosynthesis to mitochondrial energy metabolism. researchgate.net This connection allows for the regeneration of aspartate (from oxaloacetate, a TCA cycle intermediate), which is required by ASS for the synthesis of this compound itself. researchgate.net

Q & A

What are the key enzymatic roles of argininosuccinate synthase (ASS) and this compound lyase (ASL) in arginine metabolism, and how can their activity be quantified experimentally?

Level: Basic
Methodological Answer:
ASS catalyzes the condensation of citrulline and aspartate to form this compound, while ASL cleaves this compound into arginine and fumarate. These enzymes are critical in the urea cycle, nitric oxide synthesis, and polyamine biosynthesis. To quantify activity:

  • Enzyme Activity Assays : Use spectrophotometric methods to measure substrate depletion (e.g., citrulline for ASS) or product formation (e.g., fumarate for ASL) .
  • Western Blotting : Detect protein expression levels in tissues or cell lysates using antibodies specific to ASS/ASL .
  • qRT-PCR : Quantify mRNA levels to correlate enzyme activity with transcriptional regulation .

How can researchers resolve contradictions in ASL expression data across different cell types or disease models?

Level: Advanced
Methodological Answer:
Discrepancies may arise from tissue-specific isoforms, post-translational modifications, or methodological variability. Strategies include:

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR/LC-MS) to validate ASL expression and function .
  • Heterogeneity Analysis : Use single-cell RNA sequencing to identify subpopulations with divergent ASL expression in tissues like liver or glioblastoma .
  • Controlled Replicates : Standardize protocols for cell culture conditions, RNA extraction, and antibody specificity to minimize technical artifacts .

What experimental models are suitable for studying the neurotoxicity of this compound in ASL deficiency, and how can therapeutic interventions be validated?

Level: Advanced
Methodological Answer:

  • In Vitro Models : Patient-derived fibroblasts or neuronal cell lines treated with this compound to assess metabolic flux and cytotoxicity .
  • In Vivo Models : ASL-deficient mice or zebrafish to study neurodevelopmental deficits and test creatine supplementation .
  • Therapeutic Validation : Measure biomarkers like plasma ammonia, arginine, and guanidinoacetate pre/post-intervention. Use MRI to monitor cerebral edema reduction in animal models .

How can CRISPR-Cas9 be applied to investigate point mutations in the ASL gene and their functional consequences?

Level: Advanced
Methodological Answer:

  • sgRNA Design : Target exonic regions with reported mutations (e.g., human ASL cDNA clones) .
  • Knock-in Models : Introduce patient-specific mutations into cell lines (e.g., HEK293) and assess enzyme activity via this compound accumulation .
  • Phenotypic Rescue : Co-transfect wild-type ASL cDNA to confirm mutation causality .

What methodologies are recommended for analyzing the structural stability of ASL/ASS in response to pH or temperature stress?

Level: Advanced
Methodological Answer:

  • Circular Dichroism (CD) : Monitor secondary structural changes under varying pH/temperature .
  • Differential Scanning Calorimetry (DSC) : Measure thermal denaturation profiles .
  • Molecular Dynamics Simulations : Predict residue-level stability using tools like GROMACS .

How can microbial models (e.g., Lactococcus lactis) be leveraged to study ASL/ASS function in stress tolerance?

Level: Advanced
Methodological Answer:

  • Overexpression Systems : Clone ASL/ASS genes into L. lactis vectors (e.g., pNZ8048) and induce expression under stress (e.g., low pH) .
  • Physiological Assays : Measure intracellular pH, ATP levels, and H+-ATPase activity to link enzyme activity to stress resilience .

Table 1: Key Parameters for Assessing ASL/ASS Function in Microbial Models

ParameterMethodSignificanceReference
Intracellular pHFluorescent probes (e.g., BCECF)Indicates proton gradient maintenance
ATP ContentLuciferase-based assaysReflects energy status under stress
H+-ATPase ActivitySpectrophotometric assayMeasures proton extrusion efficiency

What are the implications of ASS/ASL gene copy number variations in human populations, and how can these be analyzed?

Level: Advanced
Methodological Answer:

  • Southern Blotting : Detect ASL/ASS pseudogenes or duplications using cDNA probes .
  • qPCR Copy Number Assays : Compare target gene DNA to reference genes (e.g., RNase P) .
  • Population Genomics : Analyze datasets like gnomAD for allele frequencies and clinical correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.